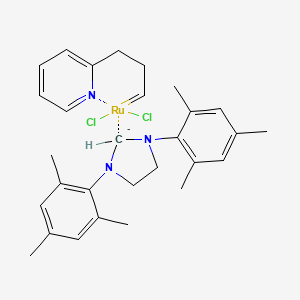
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is a complex organometallic compound. It is known for its catalytic properties, particularly in olefin metathesis reactions. This compound combines the stability of the imidazolidin-2-ide ligand with the reactivity of the ruthenium center, making it a valuable catalyst in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
科学的研究の応用
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium complexes have shown promise as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
作用機序
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is similar in structure but lacks the ruthenium center, making it less reactive in catalytic applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound, which has different substituents on the imidazolium ring, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is unique due to its combination of ligands and the ruthenium center, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in olefin metathesis and other chemical transformations.
特性
分子式 |
C29H36Cl2N3Ru- |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChIキー |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


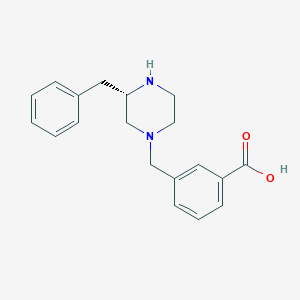
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)
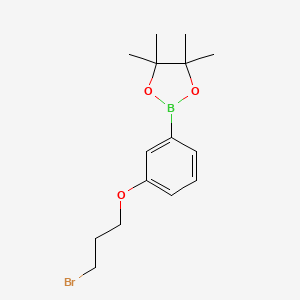
![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)
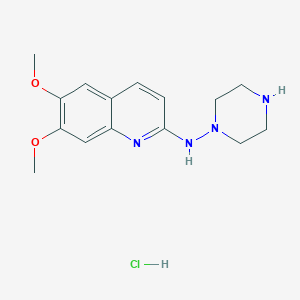
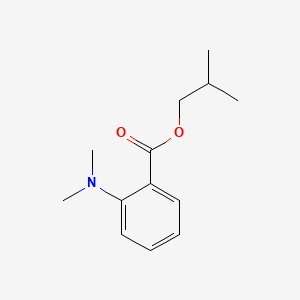
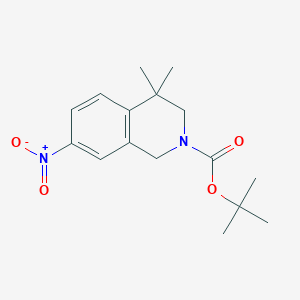


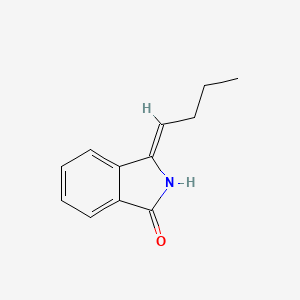

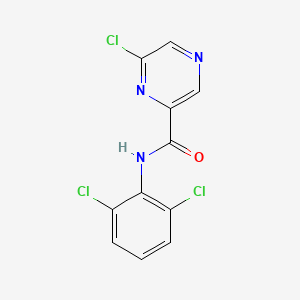
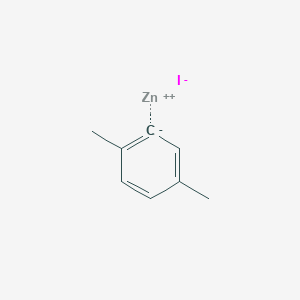
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
